2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- is a heterocyclic organic compound with the molecular formula C13H12BrClN2O. This compound is characterized by the presence of a furan ring, a bromine atom, a chlorophenyl group, and a dimethylamino group. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- typically involves the reaction of 2-furanamine with 3-bromo-5-[(2-chlorophenyl)imino]methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furanamine derivatives.
Scientific Research Applications
2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving furan derivatives.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the furan ring and the dimethylamino group allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Furanamine, 3-bromo-5-[[(3-chloro-4-methylphenyl)imino]methyl]-N,N-dimethyl-
- 2-Furanamine, 3-bromo-5-[[(2,3-dichlorophenyl)imino]methyl]-N,N-dimethyl-
- 2-Furanamine, 3-bromo-5-[[(3-chloro-2-methylphenyl)imino]methyl]-N,N-dimethyl-
Uniqueness
2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrClN2O |
---|---|
Molecular Weight |
327.60 g/mol |
IUPAC Name |
3-bromo-5-[(2-chlorophenyl)iminomethyl]-N,N-dimethylfuran-2-amine |
InChI |
InChI=1S/C13H12BrClN2O/c1-17(2)13-10(14)7-9(18-13)8-16-12-6-4-3-5-11(12)15/h3-8H,1-2H3 |
InChI Key |
FNXCPLTWZSYBRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.